molecular formula C10H5F2NOS B7996620 2-(2,3-Difluorobenzoyl)thiazole

2-(2,3-Difluorobenzoyl)thiazole

Cat. No.: B7996620
M. Wt: 225.22 g/mol
InChI Key: ZAIQZPHBPNJOKQ-UHFFFAOYSA-N
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Description

2-(2,3-Difluorobenzoyl)thiazole is a high-purity chemical reagent designed for advanced research and development applications. This compound features a thiazole ring linked to a 2,3-difluorobenzoyl group, a structural motif prevalent in the development of novel bioactive molecules and functional materials. Researchers value this core structure for its potential in medicinal chemistry and photophysical studies. In pharmaceutical research, structurally similar difluorobenzoyl-thiazole derivatives have demonstrated significant biological activities. Related compounds are investigated as potent enzyme inhibitors, including for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in anti-Alzheimer's drug discovery . Furthermore, the 2,6-difluorobenzoyl analog has been incorporated into tricyclic thiazoles identified as a new class of angiogenesis inhibitors , showing promise in anti-cancer research by inhibiting endothelial cell proliferation . Another application is seen in the development of potent and selective prodrugs, such as hA 2A receptor antagonists for Parkinson's disease treatment . Beyond pharmacology, fluorinated benzoyl-thiazole complexes serve as critical ligands in materials science . They are used in the synthesis of phosphorescent Ir(III) complexes for organic light-emitting diodes (OLEDs), where the fluorine atoms on the benzene ring help improve thermal stability, photoluminescence quantum yield, and tune emission color . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2,3-difluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NOS/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIQZPHBPNJOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of α-Bromo Ketone Precursor

The Hantzsch thiazole synthesis remains the most reliable method for constructing 2-substituted thiazoles. For 2-(2,3-difluorobenzoyl)thiazole, the critical precursor is 2-bromo-1-(2,3-difluorobenzoyl)ethanone (Fig. 1A). This compound is synthesized via a two-step protocol:

  • Acylation of Bromoacetone : 2,3-Difluorobenzoyl chloride reacts with bromoacetone (CH₃COCH₂Br) in dichloromethane using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the α-bromo ketone in 72% yield after recrystallization from ethanol.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the pure precursor, characterized by 1H^1H NMR (δ 7.45–7.62 ppm, aromatic protons; δ 4.21 ppm, CH₂Br) and IR (ν = 1685 cm⁻¹, C=O stretch).

Thiazole Ring Formation

Cyclization of the α-bromo ketone with thiourea in refluxing ethanol (12 hours) produces this compound (Fig. 1B). Key observations:

  • Yield : 68–75% after recrystallization from ethyl acetate.

  • Mechanism : Thiourea attacks the electrophilic α-carbon of the bromo ketone, followed by intramolecular cyclization and elimination of HBr.

  • Byproducts : Minor amounts of 4,5-dihydrothiazole derivatives (<5%) form under non-optimized conditions.

Cyclization of β-Keto Acid Derivatives

Synthesis of β-Keto Acid Intermediate

An alternative route involves cyclizing 4-(2,3-difluorophenyl)-4-oxobut-2-enoic acid with thiourea (Fig. 2A). The β-keto acid is prepared via:

  • Claisen Condensation : Ethyl 2,3-difluorobenzoate reacts with ethyl acetoacetate in the presence of sodium ethoxide, yielding ethyl 4-(2,3-difluorophenyl)-4-oxobut-2-enoate (85% yield).

  • Saponification : Hydrolysis with NaOH (10% aqueous) at 80°C for 4 hours produces the free acid.

Thiazole Formation

Heating the β-keto acid with thiourea in acetic acid (reflux, 6 hours) induces cyclodehydration, forming the thiazole ring (Fig. 2B).

  • Yield : 58–64%.

  • Advantages : Avoids hazardous bromo ketone handling.

  • Limitations : Lower regioselectivity due to competing enolization pathways.

Alternative Methods: [3+2] Cycloaddition and Acylative Coupling

[3+2] Cycloaddition with Zwitterionic Thiolates

Pyridinium 1,4-zwitterionic thiolates, generated in situ from 2,2,2-trifluoroacetaldehyde oxime and elemental sulfur, react with nitriles to form thiazoles. Adapting this method:

  • Reaction Setup : 2,3-Difluorobenzonitrile and zwitterionic thiolate in THF at 60°C for 24 hours.

  • Outcome : Limited success (<30% yield), attributed to steric hindrance from the difluorophenyl group.

Direct Acylation of 2-Lithiothiazole

Attempts to acylate 2-lithiothiazole with 2,3-difluorobenzoyl chloride face challenges:

  • Lithiation : Generating 2-lithiothiazole requires LDA at -78°C, but poor stability leads to polymerization.

  • Yield : <15% due to competing side reactions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Hantzsch Synthesis68–7512High regioselectivity, scalableHazardous bromo ketone precursor
β-Keto Acid Cyclization58–646Mild conditions, avoids brominated reagentsLower yield, byproduct formation
[3+2] Cycloaddition<3024Novel approach, atom-economicalPoor steric tolerance, low yield
Direct Acylation<154Conceptually simpleUnstable intermediates, low yield

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The thiazole ring undergoes electrophilic substitution at specific positions depending on substituent effects. The 2,3-difluorobenzoyl group directs reactivity via electronic and steric factors:

Reaction Reagents/Conditions Product Reference
N-OxidationmCPBA, CH₂Cl₂, 0°C → RT2-(2,3-Difluorobenzoyl)thiazole N-oxide
BrominationBr₂, FeBr₃, 80°C5-Bromo-2-(2,3-difluorobenzoyl)thiazole

Nucleophilic Acyl Substitution

The benzoyl carbonyl group participates in nucleophilic reactions:

  • Amidation : Reaction with primary or secondary amines (e.g., methylamine) in the presence of DCC (dicyclohexylcarbodiimide) yields substituted amides.

  • Hydrolysis : Acidic or basic hydrolysis cleaves the benzoyl group, producing thiazole-2-carboxylic acid derivatives.

Reaction Reagents/Conditions Product Reference
AmidationMethylamine, DCC, THF2-(2,3-Difluorobenzoylamino)thiazole
HydrolysisNaOH (aq), refluxThiazole-2-carboxylic acid derivative

Cycloaddition Reactions

Thiazoles participate in [4+2] cycloadditions, though aromatic stabilization complicates reactivity:

  • Diels-Alder Reaction : Under high temperatures (150–200°C), this compound reacts with electron-deficient dienophiles (e.g., DMAD) to form pyridine derivatives via sulfur extrusion .

  • 1,3-Dipolar Cycloaddition : With nitrile oxides, the thiazole ring forms fused bicyclic structures .

Reaction Reagents/Conditions Product Reference
Diels-AlderDMAD, 180°C3-(2,3-Difluorophenyl)pyridine
1,3-Dipolar CycloadditionNitrile oxide, ΔThiazolo[5,4-d]isoxazole derivative

Metal-Catalyzed Cross-Couplings

The thiazole ring supports palladium-catalyzed couplings:

  • C-H Arylation : Using Pd(OAc)₂ and a directing group (e.g., N-oxide), aryl bromides selectively functionalize the C2 position of the thiazole .

  • Suzuki-Miyaura Coupling : Halogenated derivatives (e.g., 5-bromo-thiazole) undergo cross-coupling with arylboronic acids .

Reaction Catalyst/Reagents Product Reference
C-H ArylationPd(OAc)₂, PhBr, N-oxide2-Aryl-2-(2,3-difluorobenzoyl)thiazole
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂5-Aryl-2-(2,3-difluorobenzoyl)thiazole

Functionalization of the Difluorobenzoyl Group

The 2,3-difluorophenyl moiety undergoes selective substitution:

  • Nucleophilic Aromatic Substitution : Fluorine at the ortho position is replaced by strong nucleophiles (e.g., methoxide) under basic conditions .

  • Electrophilic Substitution : Nitration or sulfonation occurs at the para position relative to the electron-withdrawing benzoyl group .

Reaction Reagents/Conditions Product Reference
MethoxylationNaOMe, DMF, 100°C2-(2-Fluoro-3-methoxybenzoyl)thiazole
NitrationHNO₃, H₂SO₄, 0°C2-(2,3-Difluoro-4-nitrobenzoyl)thiazole

Redox Reactions

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazoline, altering aromaticity .

  • Oxidation of Side Chains : The benzoyl group’s methyl ester (if present) is oxidized to a carboxylic acid using KMnO₄.

Biological Relevance

Scientific Research Applications

Anticancer Applications

The thiazole moiety is known for its significant role in the development of anticancer agents. The compound 2-(2,3-difluorobenzoyl)thiazole has been investigated for its potential to inhibit tumor growth through various mechanisms:

  • Angiogenesis Inhibition : Research has shown that tricyclic thiazole derivatives can act as angiogenesis inhibitors, which are crucial for tumor progression. Compounds derived from this compound demonstrated low-micromolar inhibitory activity against human umbilical vein endothelial cells (HUVECs) in vitro, indicating their potential as antiangiogenic agents .
  • Cytotoxicity Against Cancer Cell Lines : Several studies have reported on the cytotoxic effects of thiazole derivatives against various cancer cell lines. For instance, a derivative with a similar structure exhibited promising results against human glioblastoma and melanoma cells, suggesting that modifications to the thiazole ring can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds have been extensively studied:

  • Broad-Spectrum Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Its derivatives have been tested for their minimum inhibitory concentration (MIC) values against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity comparable to traditional antibiotics like chloramphenicol .
  • Mechanism of Action : The presence of the thiazole ring enhances the lipophilicity of these compounds, which is essential for penetrating bacterial membranes and exerting their effects. The structure-activity relationship studies indicate that specific substitutions on the thiazole ring can lead to increased potency against resistant strains .

Anti-inflammatory Properties

Thiazole derivatives have also been explored for their anti-inflammatory effects:

  • In Vivo Studies : Compounds derived from this compound have been tested in models of inflammation, such as carrageenan-induced paw edema in rats. These studies revealed significant reductions in inflammation markers, suggesting that these compounds can inhibit pro-inflammatory pathways effectively .
  • Potential for Rheumatoid Arthritis Treatment : The anti-inflammatory properties of thiazoles make them promising candidates for treating autoimmune diseases like rheumatoid arthritis. Research indicates that certain thiazole derivatives can inhibit enzymes involved in inflammatory processes, providing a basis for further development .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves well-established methods such as:

  • Condensation Reactions : The compound is often synthesized through condensation reactions involving thiazole precursors and difluorobenzoyl chlorides under controlled conditions to yield high-purity products.
  • Optimization Strategies : Medicinal chemistry efforts focus on modifying the substituents on the thiazole ring to enhance bioactivity. Structure-activity relationship studies reveal that specific functional groups can significantly influence the pharmacological profile of these compounds .

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorobenzoyl)thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The introduction of fluorine atoms and aromatic substituents significantly impacts melting points, solubility, and spectroscopic profiles. For example:

Compound Substituents Melting Point (°C) Key Spectral Data (NMR/IR) Source
9c () 4-Bromophenyl on thiazole 218–262 δ 7.8–8.2 (aromatic H), 1680 cm⁻¹ (C=O)
2d () 4-Cyanophenyl on thiazole 245 δ 8.1 (s, NH), 2210 cm⁻¹ (C≡N)
A18 () Indole-vinyl-benzothiazole N/A δ 6.8–7.5 (vinyl H), ESI-MS: m/z 389

The 2,3-difluorobenzoyl group in the target compound likely increases polarity and thermal stability compared to non-fluorinated analogs (e.g., 2-phenylthiazole derivatives), as fluorine’s electronegativity enhances intermolecular interactions .

Computational and Spectroscopic Insights

  • DFT Studies : Thiazole derivatives with hydrazineyl substituents () reveal narrow HOMO-LUMO gaps (3.5–4.2 eV), correlating with high reactivity. Fluorine’s electron-withdrawing nature in 2-(2,3-difluorobenzoyl)thiazole would further lower these gaps, enhancing electrophilicity .
  • Crystallography : The crystal structure of 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine () shows planar geometry and strong C–F···H hydrogen bonding, which may stabilize the target compound’s solid-state structure .

Biological Activity

2-(2,3-Difluorobenzoyl)thiazole is a heterocyclic compound characterized by a thiazole ring with a difluorobenzoyl substituent. Its unique structural features contribute to its potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Structural Characteristics

The thiazole ring consists of a five-membered structure containing sulfur and nitrogen. The difluorobenzoyl group enhances the compound's reactivity due to the electron-withdrawing nature of fluorine atoms, influencing both electronic and steric properties.

Component Structural Features Significance
Thiazole RingContains sulfur and nitrogenEssential for biological activity
Difluorobenzoyl GroupElectron-withdrawing substituentsIncreases reactivity and potential interactions

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving thiazole derivatives and difluorobenzoyl chloride.
  • Cyclization Techniques : Utilizing thioamides and appropriate halogenated acetophenones.

These methods allow for the efficient production of the compound while maintaining its structural integrity.

Antimicrobial Properties

Research indicates that thiazole derivatives often exhibit significant antimicrobial activities. For instance, studies have shown that compounds with similar thiazole structures display promising antibacterial and antifungal properties. The presence of the difluorobenzoyl group in this compound may enhance these effects due to increased lipophilicity and reactivity towards microbial targets .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research highlights its potential as an anticancer agent, particularly against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Molecular docking studies suggest that it may interact with key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR), indicating a mechanism of action that involves inhibition of critical metabolic pathways .

Case Studies

  • Cytotoxicity Evaluation : In a comparative study involving several thiazole derivatives, this compound demonstrated an IC50 value comparable to established anticancer drugs like doxorubicin. This suggests significant potential for further development as a therapeutic agent .
  • Antimicrobial Testing : A series of experiments showed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation in cancer cells.
  • Binding Affinity : Its structural features allow it to bind effectively to biological macromolecules, influencing their function.
  • Redox Activity : The thiol groups present in similar compounds suggest potential antioxidant properties that could modulate oxidative stress responses in cells .

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